Methylamidinoglycine

Description

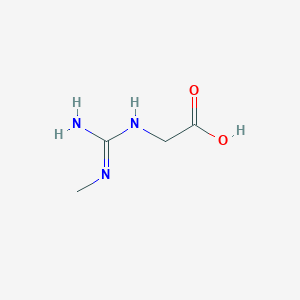

Methylamidinoglycine is a synthetic organic compound classified under N-acyl-alpha amino acids and derivatives, sharing structural homology with glycine derivatives modified by amidine and methyl functional groups .

Properties

Molecular Formula |

C4H9N3O2 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

2-[(N'-methylcarbamimidoyl)amino]acetic acid |

InChI |

InChI=1S/C4H9N3O2/c1-6-4(5)7-2-3(8)9/h2H2,1H3,(H,8,9)(H3,5,6,7) |

InChI Key |

WTTORNNXKFYEPW-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(N)NCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Chemical Properties

Functional Analog: 2-Aminobenzamides

2-Aminobenzamides, studied for their applications in glycosylation engineering and analytical chemistry, share functional parallels with this compound in terms of amine and carbonyl reactivity . Differences include:

- Applications: 2-Aminobenzamides are used in glycan analysis (e.g., GlycoBase tools) , while this compound’s utility is undefined.

Pharmacokinetic and Toxicological Comparisons

Pharmacokinetic Behavior

- Absorption and Metabolism: Unlike nitrobenzene compounds, which are rapidly absorbed through inhalation or dermal contact and metabolized to toxic intermediates , this compound’s absorption pathways are unstudied. Cinnamoylglycine, however, is endogenously metabolized via β-oxidation .

- Excretion: Nitrobenzene metabolites are renally excreted , while Cinnamoylglycine is detected in urine . This compound’s excretion mechanisms remain unknown.

Table 2: Toxicological and Pharmacokinetic Data

Analytical Challenges

Comparative studies are hindered by:

- Sample Preparation: Extraction methods may alter this compound’s stability, as seen with nitrobenzene derivatives .

- Detection Limits: Advanced techniques like GC-MS are required for nitrobenzene detection , whereas Cinnamoylglycine is analyzed via HPLC . This compound’s optimal detection method is unverified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.